Methyl(neopentyl)nitrosamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

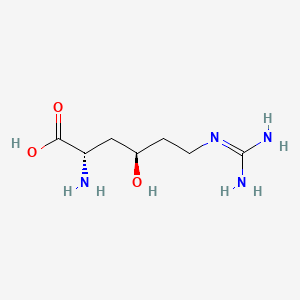

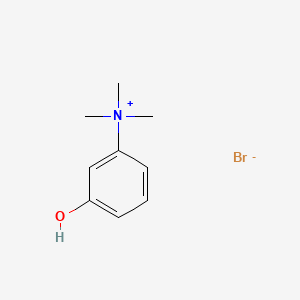

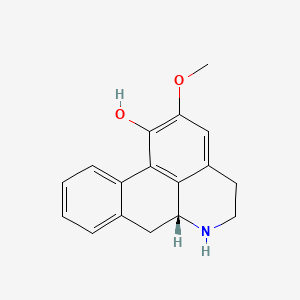

Methyl(neopentyl)nitrosamine , also known as MNPN , is a chemical compound belonging to the class of N-nitrosamines . These compounds are characterized by the presence of a nitroso group (–NO) attached to an amine functional group. N-nitrosamines are notorious for their mutagenic and carcinogenic potential. MNPN is no exception and poses significant health risks.

Synthesis Analysis

MNPN can be synthesized through the reaction of neopentylamine (2,2-dimethylpropan-1-amine) with a nitrosating agent (such as nitrous acid or nitrosyl chloride ). The reaction proceeds as follows:

[ \text{Neopentylamine} + \text{Nitrosating agent} \rightarrow \text{Methyl(neopentyl)nitrosamine} + \text{Byproducts} ]

Molecular Structure Analysis

The molecular formula of MNPN is C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O . Its structure consists of a methyl group (–CH<sub>3</sub>) attached to the nitrogen atom of neopentylamine, forming the nitrosamine moiety. The resulting compound has a linear structure with the nitroso group at one end and the neopentyl group at the other.

Chemical Reactions Analysis

MNPN can undergo various chemical reactions, including hydrolysis , oxidation , and nitrosation . Hydrolysis can lead to the release of neopentylamine and the formation of nitrite ions. Oxidation may result in the conversion of the nitroso group to a nitro group. Nitrosation reactions can generate other N-nitrosamines or related compounds.

Physical And Chemical Properties Analysis

- Melting Point : MNPN typically melts at around 50–60°C .

- Solubility : It is soluble in organic solvents (e.g., methanol, acetone) but insoluble in water .

- Odor : MNPN has a characteristic amine-like odor .

Safety And Hazards

- Carcinogenicity : MNPN is a potent carcinogen, particularly associated with gastric cancer .

- Toxicity : It can cause acute toxicity upon exposure.

- Handling Precautions : Proper protective equipment (gloves, goggles) and fume hoods are essential when working with MNPN.

- Storage : Store in a cool, dry place away from direct sunlight.

Zukünftige Richtungen

Research on MNPN should focus on:

- Detection Methods : Developing sensitive and specific analytical techniques for MNPN detection.

- Risk Assessment : Assessing exposure levels and associated health risks.

- Mitigation Strategies : Identifying ways to reduce MNPN exposure in various settings.

Eigenschaften

IUPAC Name |

N-(2,2-dimethylpropyl)-N-methylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)5-8(4)7-9/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQPCFJFQRDDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN(C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878852 |

Source

|

| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(neopentyl)nitrosamine | |

CAS RN |

31820-22-1 |

Source

|

| Record name | Methyl(neopentyl)nitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031820221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-NITROSO-METHYL-NEOPENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL(NEOPENTYL)NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRM3W9BWK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

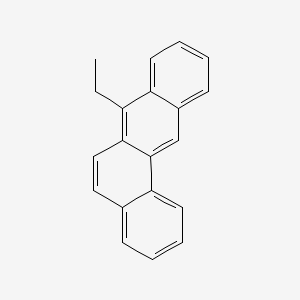

![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)

![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)

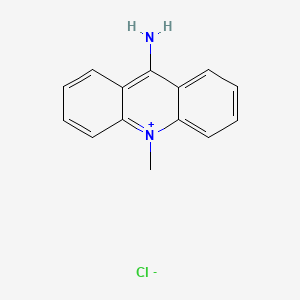

![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)